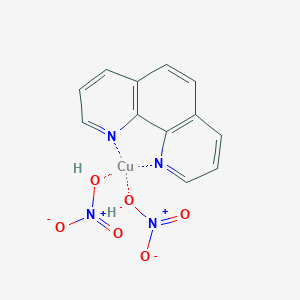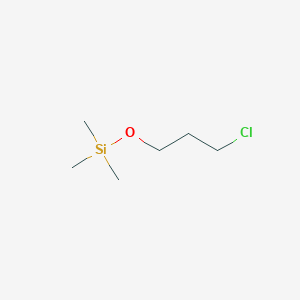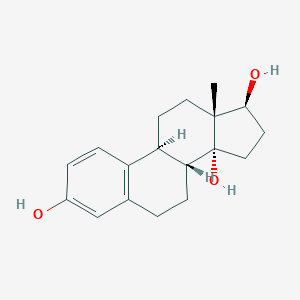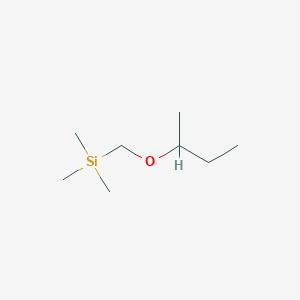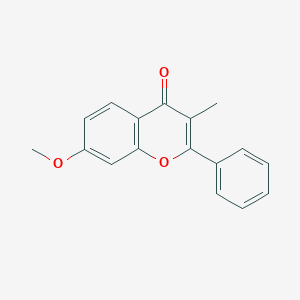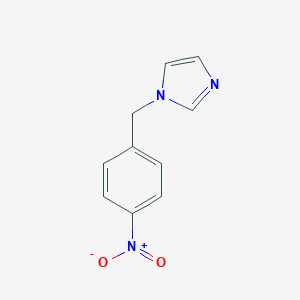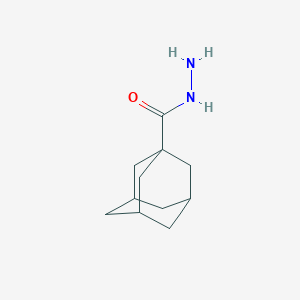
Adamantane-1-carbohydrazide
Vue d'ensemble
Description
Adamantane-1-carbohydrazide is a compound with the molecular formula C11H18N2O . It is also known by other names such as adamantane-1-carboxylic acid hydrazide and has a CAS number of 17846-15-0 . The compound has a molecular weight of 194.27 g/mol .
Synthesis Analysis
Adamantane-1-carbohydrazide can be synthesized by esterification of 1-adamantane carboxylic acid and methanol under the catalysis of 98% H2SO4 to yield a methyl ester. This ester is then reacted with hydrazine hydrate to yield adamantyl-1-carbohydrazide . Another study mentions the synthesis of Schiff bases of isatin and adamantane-1-carbohydrazide .Molecular Structure Analysis
The molecular structure of adamantane-1-carbohydrazide includes a 3D conformer and a 2D structure . The InChI code isInChI=1S/C11H18N2O/c12-13-10(14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H,13,14) . Chemical Reactions Analysis
A study on Schiff bases of isatin and adamantane-1-carbohydrazide discusses the anticonvulsant activity of these compounds . Another study discusses the spectroscopic, solvent effects, reactivity, and MD simulations of N’-[(1E)-(2,6-dichlorophenyl-methylidene]adamantane-1-carbohydrazide (DMC), a derivative of adamantane-1-carbohydrazide .Physical And Chemical Properties Analysis
Adamantane-1-carbohydrazide has a molecular weight of 194.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 194.141913202 g/mol . The topological polar surface area is 55.1 Ų . The compound has a heavy atom count of 14 .Applications De Recherche Scientifique
Antimicrobial Activity
Adamantane-1-carbohydrazide derivatives have been synthesized and tested for their antimicrobial properties. These compounds have shown potential antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as antifungal activity against Candida albicans . The adamantane moiety’s robustness contributes to the stability of these compounds, making them effective in microbial inhibition.
Anticancer Activity
The structure-cytotoxicity relationship of adamantane-1-carbohydrazide derivatives has been explored, revealing that certain compounds exhibit significant cytotoxicity against cancer cell lines . This suggests their potential use in cancer therapy, either as chemotherapeutic agents or as scaffolds for developing new anticancer drugs.
Antiviral Applications
Adamantane derivatives, including those with a carbohydrazide group, have historically been recognized for their antiviral activities. The first adamantane derivative, amantadine, was found to have anti-influenza activity, and subsequent studies have expanded the range of viruses against which these compounds are effective .
Anti-Parkinson’s Disease
The adamantane structure has been incorporated into drugs used to treat Parkinson’s disease due to its ability to enhance central nervous system (CNS) penetration. This makes adamantane-1-carbohydrazide a candidate for further research in the development of anti-Parkinson’s medications .
Antidiabetic Effects
Adamantane derivatives have been identified as having antidiabetic properties. The incorporation of the adamantane moiety into compounds can modify their interaction with biological targets, potentially leading to new treatments for diabetes .
Enzyme Inhibition
The ability of adamantane-1-carbohydrazide derivatives to disrupt enzyme function has been documented. These compounds can inhibit various enzymes, which is crucial for therapeutic applications such as anti-inflammatory, antibacterial, and anticancer treatments .
Drug Stability and Distribution
The rigid cage structure of adamantane protects adjacent functional groups from metabolic cleavage, thereby enhancing the stability and distribution of drugs in blood plasma. This property is particularly valuable in the design of long-lasting pharmaceuticals .
Material Science Applications
Beyond biomedical applications, adamantane-1-carbohydrazide and its derivatives have potential uses in material science. Their unique chemical properties can contribute to the development of new materials with specific characteristics, such as increased durability or specialized functionality .
Safety and Hazards
Mécanisme D'action
Target of Action
Adamantane-1-carbohydrazide and its derivatives have been found to disrupt various enzymes, showcasing a wide array of therapeutic activities .
Mode of Action
It is known that adamantane derivatives, including adamantane-1-carbohydrazide, interact with their targets and cause changes that result in their therapeutic effects . For example, amantadine, an adamantane derivative, is known to block the M2 protein channel of influenza A viruses .
Biochemical Pathways
Adamantane-1-carbohydrazide and its derivatives are known to affect various biochemical pathways due to their ability to disrupt different enzymes . .
Pharmacokinetics
It is known that the adamantane moiety enhances cns penetration, making it valuable for targeting cns drugs . This suggests that adamantane-1-carbohydrazide may have good bioavailability and distribution in the body.
Result of Action
Adamantane-1-carbohydrazide and its derivatives have been found to exhibit antimicrobial and cytotoxic activity . For example, certain derivatives have shown potential antibacterial activity against Gram-positive bacteria and the fungus Candida albicans, while others have shown cytotoxicity against human cancer cell lines .
Action Environment
The action of adamantane-1-carbohydrazide can be influenced by various environmental factors. For instance, the hydrophobic nature of adamantane compounds allows them to interact with different drug classes . Additionally, the rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability . .
Propriétés
IUPAC Name |
adamantane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-13-10(14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXQVRADKYKERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320052 | |
| Record name | adamantane-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1-carbohydrazide | |
CAS RN |
17846-15-0 | |
| Record name | 17846-15-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | adamantane-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adamantane-1-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



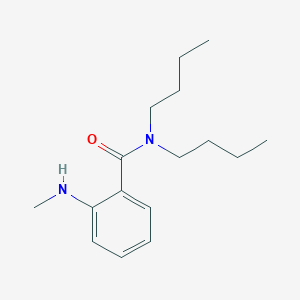

![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)


